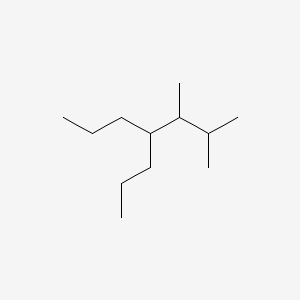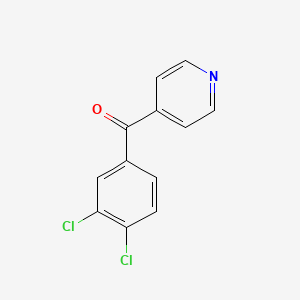
3,4-Dichlorophenyl-4-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenyl-4-pyridyl ketone is an organic compound that features a ketone functional group attached to a 3,4-dichlorophenyl ring and a 4-pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyl-4-pyridyl ketone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-pyridyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired ketone in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl-4-pyridyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorophenyl-4-pyridyl ketone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl-4-pyridyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The presence of the dichlorophenyl and pyridyl rings can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl-3-pyridyl ketone
- 3,4-Dichlorophenyl-2-pyridyl ketone
- 3,5-Dichlorophenyl-4-pyridyl ketone
Uniqueness
3,4-Dichlorophenyl-4-pyridyl ketone is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the pyridyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The presence of two chlorine atoms on the phenyl ring can enhance the compound’s reactivity and interactions with various targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62246-98-4 |
|---|---|
Molecular Formula |
C12H7Cl2NO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-7H |
InChI Key |
MYNUUPOPJUCZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


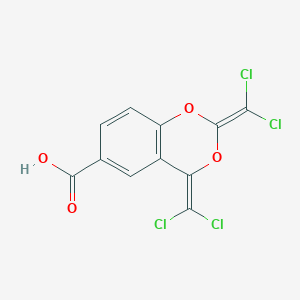
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)
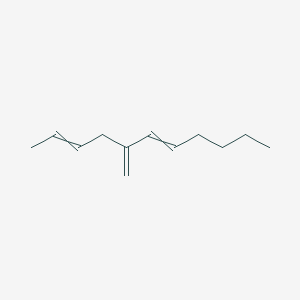
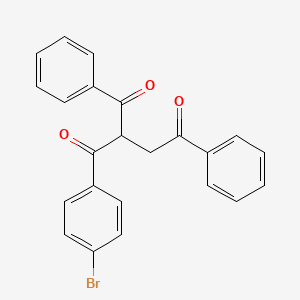
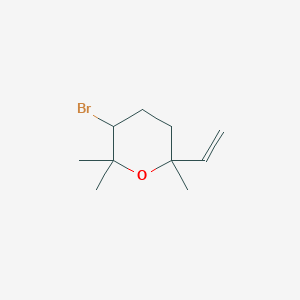
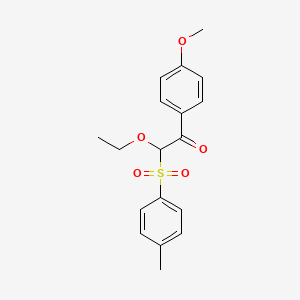
![(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol](/img/structure/B14561690.png)
![(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14561695.png)
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole](/img/structure/B14561706.png)
![2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14561708.png)
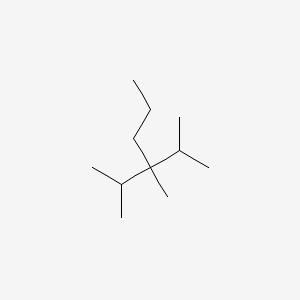

![2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine](/img/structure/B14561731.png)
